

Rolicyprine: A Historical Effectiveness Review in the Context of Early Antidepressants

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Compound of Interest

Compound Name: Rolicyprine

Cat. No.: B1679512

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Despite its classification as an antidepressant, specific clinical efficacy data, comparative studies, and detailed experimental protocols for **Rolicyprine** are not available in the public domain. The monograph for **Rolicyprine** has been retired, and it is no longer subject to revision or update.[1] Therefore, a direct review of its effectiveness based on clinical trial data is not possible. However, by examining its identity as a monoamine oxidase inhibitor (MAOI), we can provide a historical context of its likely efficacy and the methodologies used to evaluate antidepressants of its era.

Rolicyprine, also known by its chemical name 5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide, is categorized as an antidepressant.[1][2] While specific pharmacological data is scarce, its chemical structure and classification suggest it belongs to the class of monoamine oxidase inhibitors (MAOIs), the first generation of antidepressants developed in the 1950s.[1]

The Dawn of Antidepressant Therapy: The Monoamine Oxidase Inhibitors

MAOIs were discovered serendipitously and revolutionized the treatment of depression.[3] Their mechanism of action involves inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By blocking this enzyme, MAOIs increase the levels of these mood-influencing neurotransmitters, thereby alleviating depressive symptoms.[2]

Efficacy of Early MAOIs

Clinical studies of early MAOIs like phenelzine and tranylcypromine demonstrated their effectiveness in treating major depressive disorder, particularly "atypical" depression characterized by mood reactivity, increased appetite, and hypersomnia.[2] However, their use was tempered by significant side effects and the need for strict dietary restrictions.

Comparative Efficacy in a Historical Context

Direct comparative data for **Rolicyprine** against other antidepressants is unavailable. However, we can infer its potential standing based on the general efficacy of first-generation MAOIs in comparison to the other major class of antidepressants at the time, the tricyclic antidepressants (TCAs).

Antidepressant Class	Typical Efficacy	Common Side Effects	Notable Considerations
Monoamine Oxidase Inhibitors (MAOIs) (e.g., Phenelzine, Tranylcypromine)	Effective for major depression, particularly atypical depression.	Orthostatic hypotension, weight gain, sexual dysfunction, insomnia.	Requires strict dietary restrictions (avoiding tyramine-rich foods) to prevent hypertensive crisis. Numerous drug interactions.
Tricyclic Antidepressants (TCAs) (e.g., Imipramine, Amitriptyline)	Broadly effective for major depression.	Anticholinergic effects (dry mouth, blurred vision, constipation), sedation, weight gain, cardiac arrhythmias.	Overdose can be lethal.

Experimental Protocols in the Age of Early Antidepressants

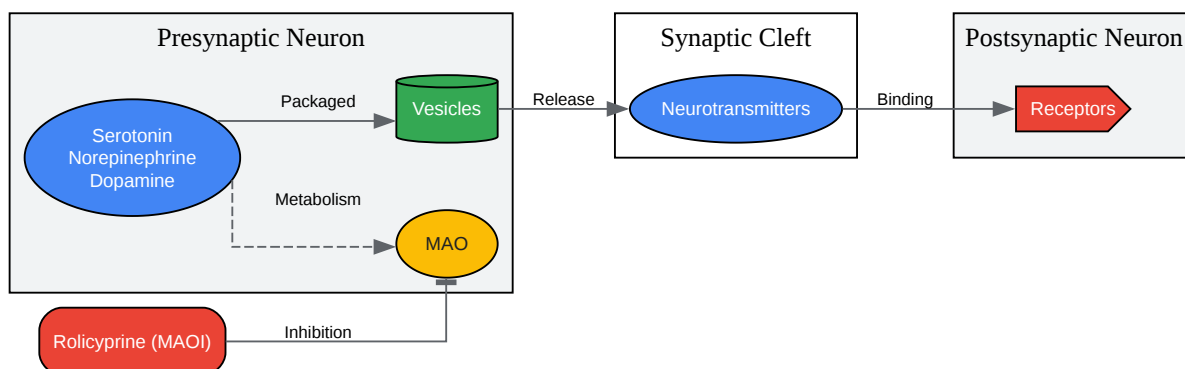
The clinical trials of the mid-20th century were foundational in establishing the efficacy of antidepressants. While specific protocols for **Rolicyprine** are not documented, a typical experimental design of that era for a new antidepressant would have followed a general structure.

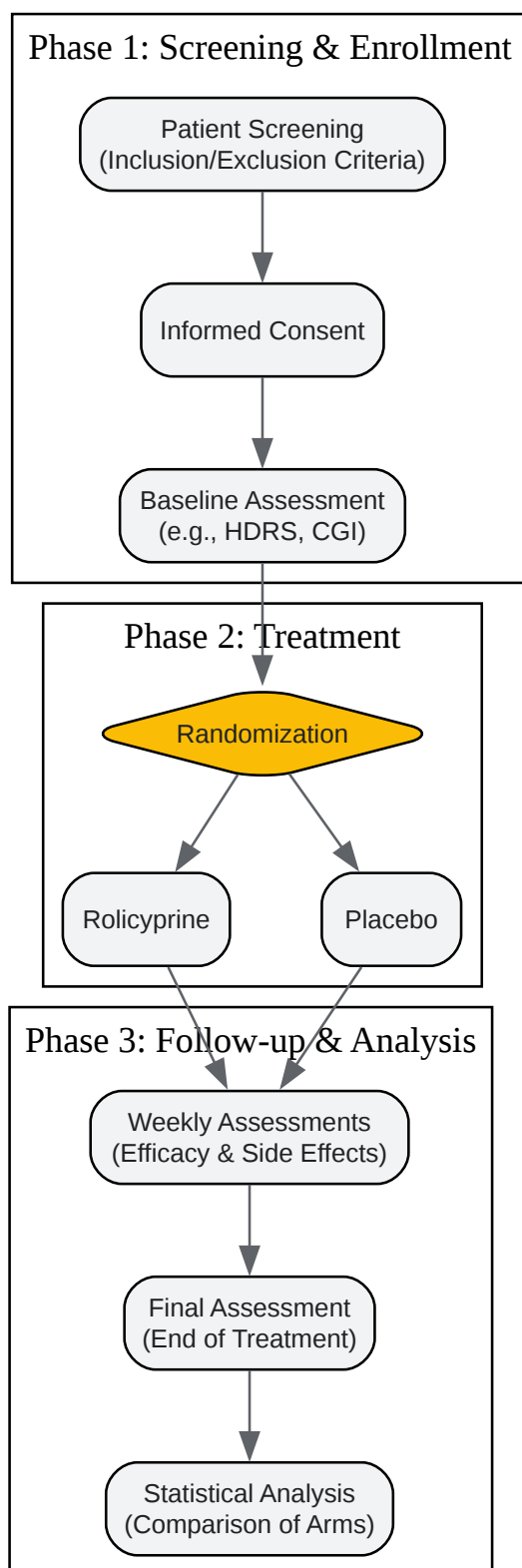
A common methodology was the double-blind, placebo-controlled trial. Patients diagnosed with depression, based on clinical interviews and standardized rating scales like the Hamilton Depression Rating Scale (HDRS), would be randomly assigned to receive either the investigational drug (e.g., **Rolicyprine**) or a placebo.

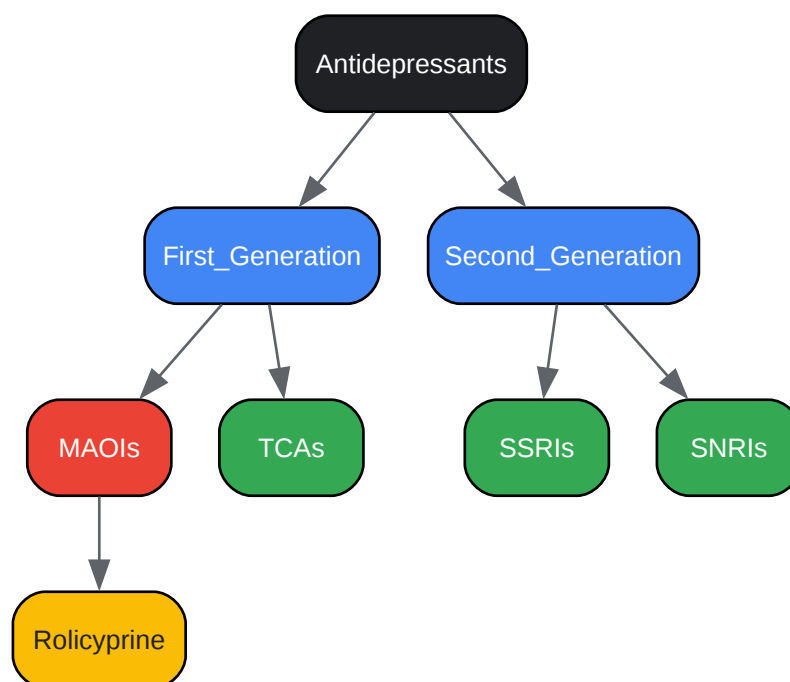
The primary outcome measure would be the change in depression scores from baseline to the end of the treatment period, which typically lasted several weeks. Clinical Global Impression (CGI) scales were also frequently used to assess overall improvement.

Visualizing the Historical Context

Signaling Pathway of Monoamine Oxidase Inhibitors







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References

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